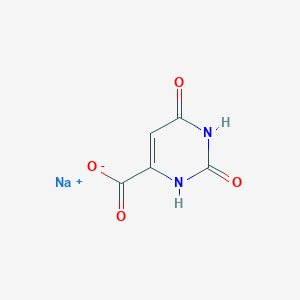
CID 9067
Vue d'ensemble
Description
CID 9067 is a useful research compound. Its molecular formula is C5H3N2NaO4 and its molecular weight is 178.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 9067 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 9067 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protein Function Control in Cells : CID has been employed as a tool to study various biological processes, particularly in controlling protein function with precision and spatiotemporal resolution. It's primarily used in dissecting signal transductions and has been extended to membrane and protein trafficking studies (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms enables inducible gene regulation and gene editing. This system allows for fine-tuning gene expression and multiplexing biological signals (Ma et al., 2023).
Reversible Protein Localization : A novel chemical inducer of protein dimerization has been created that can be rapidly turned on and off using light. This enables control of peroxisome transport and mitotic checkpoint signaling in living cells, enhancing the control offered by CID (Aonbangkhen et al., 2018).
Solving Cell Biology Problems : CID has provided insight into the "signaling paradox" in lipid second messengers and small GTPases. It also offers improved specificity in action, allowing simultaneous manipulation of multiple systems in a cell (DeRose, Miyamoto, & Inoue, 2013).
Chemically Inducible Trimerization : CID has been expanded to chemically inducible trimerization (CIT), overcoming the challenge of designing a chemical that binds three proteins. CIT has applications in manipulating single live cells for cell biology and synthetic biology applications (Wu et al., 2020).
Agricultural Applications : CID, specifically carbon isotope discrimination (CID), has been used as a criterion for improving water use efficiency and productivity in barley under varying environmental conditions (Anyia et al., 2007).
Propriétés
IUPAC Name |
sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.Na/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHMWDSJKLNDTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9067 | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

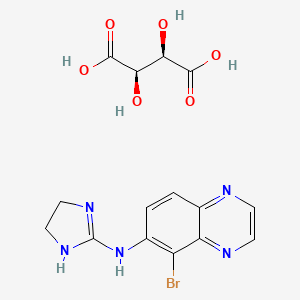


![(E)-5-[(E)-4-carboxy-2-methylbut-3-enoxy]-4-methylpent-2-enoic acid](/img/structure/B7908464.png)
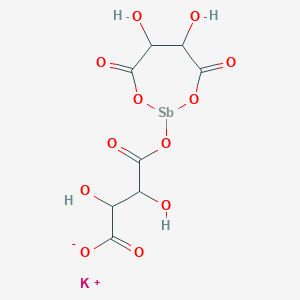

![[Diethoxy(3-methylpentan-3-yloxy)silyl]methanamine](/img/structure/B7908499.png)
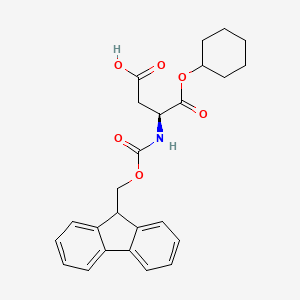
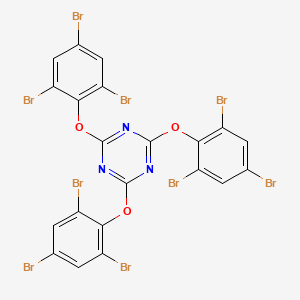


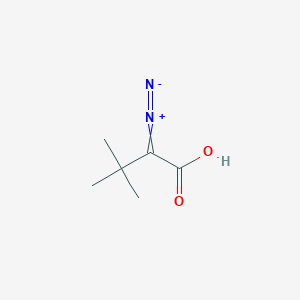
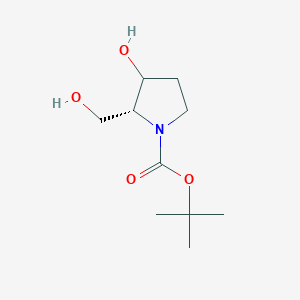
![(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-[[4-(3-piperidin-1-ylpropoxy)phenyl]methoxy]-3,4-dihydronaphthalen-1-one](/img/structure/B7908539.png)